S,S-Dimethyl sulfoximine

Description

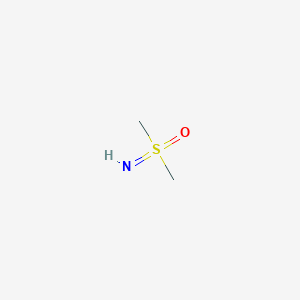

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

imino-dimethyl-oxo-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NOS/c1-5(2,3)4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGSFFWQUULHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164933 | |

| Record name | S,S-Dimethyl sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520-31-6 | |

| Record name | Sulfoximine, S,S-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1520-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S,S-Dimethyl sulfoximine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S,S-Dimethyl sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dimethanesulfinylidene)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"S,S-Dimethyl sulfoximine" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

S,S-Dimethyl sulfoximine is a versatile and highly functionalized organosulfur compound that has garnered significant interest in synthetic chemistry, particularly in the fields of medicinal chemistry and agrochemicals. Its unique structural features, including a stereogenic sulfur center, a polar sulfoximine moiety (S=O=N-), and the presence of both hydrogen bond donor and acceptor capabilities, make it an attractive building block for the design of novel bioactive molecules. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its relevance in modern drug discovery.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for researchers.

General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1520-31-6 | [1][2] |

| Molecular Formula | C₂H₇NOS | [1] |

| Molecular Weight | 93.15 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 56 °C | [2] |

| Boiling Point | 105 °C | [2] |

| Density | 1.13 g/cm³ | [2] |

| Flash Point | 18 °C | [2] |

| Solubility | Soluble in water and polar organic solvents. | [3] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectral Data

| Solvent | Chemical Shift (δ) | Multiplicity | Assignment | Reference(s) |

| CDCl₃ | ~2.87 ppm | s | S(O)(N)-CH ₃ | [4] |

| CDCl₃ | ~2.25 ppm | br s | NH | [4] |

¹³C NMR Spectral Data

| Solvent | Chemical Shift (δ) | Assignment | Reference(s) |

| CDCl₃ | ~36.3 ppm | C H₃ | [4] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference(s) |

| ~3297 | N-H stretch | Strong | [4] |

| ~1189 | S=O stretch | Strong | [4] |

| ~1083 | S-N stretch | Strong | [4] |

| ~990, 932 | C-S stretch | Medium | [4] |

Mass Spectrometry (MS)

| m/z | Interpretation | Reference(s) |

| 94 | [M+H]⁺ | |

| 78 | [M-NH]⁺ | |

| 63 | [M-CH₃-NH]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are based on established literature procedures and offer reliable methods for obtaining the compound in high purity.

Synthesis of this compound from Dimethyl Sulfoxide

This protocol describes a common and efficient method for the synthesis of this compound from dimethyl sulfoxide (DMSO).

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Ammonium carbamate

-

(Diacetoxyiodo)benzene (PhI(OAc)₂)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

To a solution of dimethyl sulfoxide (1.0 g, 12.8 mmol) in methanol (50 mL), add (diacetoxyiodo)benzene (12.4 g, 38.4 mmol) and ammonium carbamate (4.0 g, 51.2 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Purify the resulting residue by flash column chromatography on silica gel using a dichloromethane/methanol gradient as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white solid (yield: ~85%).

Synthesis of this compound from DMSO.

Purification by Recrystallization

For further purification, this compound can be recrystallized.

Materials:

-

Crude this compound

-

Suitable solvent (e.g., diethyl ether, ethyl acetate/hexane mixture)

-

Erlenmeyer flask

-

Heating source

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Chemical Reactivity and Stability

This compound exhibits a rich and versatile reactivity profile, primarily centered around the nucleophilicity of the nitrogen atom and the acidity of the N-H proton.

-

N-Functionalization: The nitrogen atom can be readily functionalized with a wide range of electrophiles, including alkyl halides, acyl chlorides, and sulfonyl chlorides. This allows for the facile introduction of various substituents to modulate the compound's properties.

-

Deprotonation: The N-H proton is weakly acidic and can be removed by a suitable base to generate the corresponding anion. This anion is a potent nucleophile and can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Stability: this compound is a relatively stable compound under normal laboratory conditions. However, it may be susceptible to decomposition at elevated temperatures. Information on its hydrolytic stability is limited, but the sulfoximine moiety is generally considered to be robust.

Role in Drug Discovery and Signaling Pathways

While this compound itself is not typically a pharmacologically active agent, it serves as a crucial scaffold in the development of bioactive compounds. The sulfoximine moiety is often employed as a bioisostere for other functional groups, such as sulfones and sulfonamides, to improve physicochemical and pharmacokinetic properties of drug candidates.

A prominent example of a biologically active derivative is Buthionine Sulfoximine (BSO) , an inhibitor of γ-glutamylcysteine synthetase, a key enzyme in glutathione biosynthesis. Inhibition of this pathway by BSO leads to the depletion of cellular glutathione, which can sensitize cancer cells to oxidative stress and enhance the efficacy of certain chemotherapies. The cellular response to glutathione depletion involves the modulation of several key signaling pathways, including the NRF2, NF-κB, and MAPK pathways.

Signaling pathways affected by Buthionine Sulfoximine.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of physical and chemical properties, coupled with its straightforward synthesis and rich reactivity, has established it as a key component in the design and development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive resource for researchers and professionals working with this important compound, offering detailed information on its properties, synthesis, and applications.

References

"S,S-Dimethyl sulfoximine" CAS number 1520-31-6

An In-depth Technical Guide to S,S-Dimethyl Sulfoximine (CAS: 1520-31-6)

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS: 1520-31-6) is a versatile and increasingly important sulfur-containing organic compound. Its unique structural and electronic properties have positioned it as a valuable building block in modern organic chemistry, particularly in the fields of pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic methodologies, and its applications as a bioisosteric replacement for sulfone and sulfonamide functionalities. The guide also presents experimental protocols for its synthesis and functionalization, alongside a discussion of its toxicological profile. While the intrinsic biological activity of the core this compound molecule is not extensively characterized, its role in modulating the properties of bioactive compounds is well-documented and is a primary focus of this guide.

Introduction

This compound is an organosulfur compound featuring a sulfur atom bonded to two methyl groups, one oxygen atom, and an imino group.[1] This unique sulfoximine moiety imparts a combination of desirable properties, including chemical stability, polarity, and the ability to participate in hydrogen bonding as both a donor and an acceptor.[2] These characteristics have led to its growing use in medicinal chemistry as a bioisostere for more common functional groups like sulfones and sulfonamides.[3] The strategic incorporation of the sulfoximine group can lead to improvements in a drug candidate's aqueous solubility, metabolic stability, and target engagement.[1][4]

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1520-31-6 | [4] |

| Molecular Formula | C₂H₇NOS | [5] |

| Molecular Weight | 93.15 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | 56-59 °C | [7] |

| Boiling Point | 105 °C at 760 mmHg | [7] |

| Density | 1.13 g/cm³ | [7] |

| Solubility | Soluble in water and polar organic solvents. | [2] |

| pKa (of N-H) | ~24 in DMSO | [8] |

| Topological Polar Surface Area | 49.3 Ų | [5] |

| XLogP3 | -1.0 | [7] |

Table 2: Toxicological Profile of this compound

| Hazard Statement | GHS Classification | Reference(s) |

| Harmful if swallowed | Acute toxicity, oral (Category 4) | [5] |

| Harmful in contact with skin | Acute toxicity, dermal (Category 4) | [5] |

| Harmful if inhaled | Acute toxicity, inhalation (Category 4) | [5] |

Note: This toxicological information is based on GHS classifications and does not represent a comprehensive toxicological study of the compound's specific mechanisms of action.

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through several routes. The choice of method often depends on the desired scale, available starting materials, and functional group tolerance.

Synthesis from Sulfoxides

A common and well-established method for the synthesis of sulfoximines is the imination of the corresponding sulfoxide.

Rhodium catalysts can be employed for the direct synthesis of unprotected NH-sulfoximines from sulfoxides under mild conditions, offering good functional group tolerance.

-

Caption: General workflow for the rhodium-catalyzed synthesis of NH-sulfoximines from sulfoxides.

Caption: Rh-Catalyzed Imination Workflow.

A metal-free alternative involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, in the presence of an ammonia source.

Synthesis from Sulfides

Direct conversion of sulfides to NH-sulfoximines can be achieved in a one-pot reaction involving both N- and O-transfer.

-

Caption: General workflow for the one-pot synthesis of NH-sulfoximines from sulfides.

Caption: One-Pot Sulfide to Sulfoximine Synthesis.

Experimental Protocols

The following protocols are provided as examples for the synthesis of this compound and its derivatives.

General Procedure for the Synthesis of NH-Sulfoximines from Sulfoxides

This protocol is adapted from a general method for the rhodium-catalyzed imination of sulfoxides.

Materials:

-

Sulfoxide (1.0 mmol)

-

Rh₂(OAc)₄ (0.02 mmol)

-

O-(2,4-dinitrophenyl)hydroxylamine (DPH) (1.2 mmol)

-

Trifluoroethanol (TFE) (5 mL)

Procedure:

-

To a stirred solution of the sulfoxide in TFE, add the Rh₂(OAc)₄ catalyst.

-

Add the DPH in one portion.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired NH-sulfoximine.

General Procedure for the N-Arylation of this compound

This protocol describes a copper-catalyzed N-arylation of this compound.

Materials:

-

This compound (1.0 mmol)

-

Aryl halide (e.g., iodobenzene) (1.1 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol)

-

1,4-Dioxane (5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add this compound, the aryl halide, CuI, and Cs₂CO₃.

-

Evacuate and backfill the tube with an inert gas (e.g., argon).

-

Add dioxane via syringe.

-

Heat the reaction mixture at 110 °C and monitor by TLC.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography to yield the N-arylated sulfoximine.

Applications in Drug Discovery

The primary application of this compound in drug development is its use as a versatile building block and a bioisosteric replacement for sulfones and sulfonamides.

Bioisosterism

The sulfoximine moiety can mimic the tetrahedral geometry and hydrogen bonding capabilities of sulfones and sulfonamides. However, the presence of the nitrogen atom offers an additional vector for substitution, allowing for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Table 3: Comparative Properties of Sulfone, Sulfonamide, and Sulfoximine Moieties

| Property | Sulfone | Sulfonamide | Sulfoximine |

| H-Bond Donor | No | Yes (primary/secondary) | Yes (NH-sulfoximine) |

| H-Bond Acceptor | Yes (2) | Yes (2) | Yes (2) |

| Additional Vector for Substitution | No | Yes (on N) | Yes (on N) |

| Chirality at Sulfur | No | No | Yes |

| Polarity | Moderate | High | High |

| Basicity | Neutral | Acidic (NH) | Weakly Basic (N) |

-

Caption: A logical workflow for the incorporation of sulfoximines in a drug discovery program.

Caption: Drug Discovery Workflow with Sulfoximines.

Biological Activity and Signaling Pathways

Currently, there is a lack of comprehensive studies on the intrinsic biological activity of this compound itself. Its biological effects are primarily understood in the context of the larger molecules into which it is incorporated. As a bioisostere, it is not expected to have a specific biological target on its own but rather to modulate the pharmacological profile of a parent compound. Further research is needed to elucidate any direct effects of this compound on cellular signaling pathways or its potential off-target activities.

Conclusion

This compound is a valuable and versatile chemical entity with a growing footprint in medicinal chemistry and drug discovery. Its utility as a bioisostere for sulfones and sulfonamides provides a powerful tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates. The synthetic methodologies for its preparation are well-established and continue to evolve, offering accessible routes to this important building block. While its intrinsic biological activity remains an area for further investigation, the impact of the sulfoximine moiety on the performance of bioactive molecules is undeniable. This technical guide serves as a foundational resource for researchers and scientists looking to leverage the unique properties of this compound in their research and development endeavors.

References

- 1. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection [organic-chemistry.org]

- 3. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Sulfoximine, S,S-dimethyl- | C2H7NOS | CID 123119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. Discussion: effect of DMSO on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

In-Depth Technical Guide to the Molecular Structure of S,S-Dimethyl Sulfoximine

For Researchers, Scientists, and Drug Development Professionals

Abstract

S,S-Dimethyl sulfoximine, a sulfur-containing organic compound, has emerged as a critical building block in modern medicinal and agricultural chemistry. Its unique molecular structure, featuring a chiral sulfur center and a combination of hydrogen bond donor and acceptor capabilities, makes it a valuable moiety for the design of novel therapeutic agents and agrochemicals. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its synthesis, spectroscopic characterization, and three-dimensional conformation. Detailed experimental protocols and tabulated quantitative data are presented to facilitate its application in research and development.

Introduction

This compound (CAS No. 1520-31-6) is the simplest member of the sulfoximine class of compounds.[1] The sulfoximine functional group is characterized by a hexavalent sulfur atom double-bonded to oxygen, single-bonded to two carbon atoms, and single-bonded to a nitrogen atom.[2] This arrangement imparts a unique combination of chemical and physical properties, including high polarity, chemical stability, and the ability to act as a bioisostere for sulfone and sulfonamide groups in drug candidates.[2] The growing interest in sulfoximines in drug discovery is underscored by their incorporation into clinical candidates for the treatment of cancer.[1] This guide focuses on the fundamental molecular characteristics of the parent compound, this compound.

Molecular Structure and Properties

The molecular formula of this compound is C₂H₇NOS, with a molecular weight of 93.15 g/mol .[3][4] The molecule possesses a stereogenic sulfur center, though the dimethyl derivative is achiral.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₇NOS | [3][4] |

| Molecular Weight | 93.15 g/mol | [3][4] |

| CAS Number | 1520-31-6 | [3] |

| Appearance | White to almost white powder or crystal | [3] |

| Melting Point | 56 °C | [5] |

| Boiling Point | 105 °C | [5] |

| Density | 1.13 g/cm³ | [5] |

| Topological Polar Surface Area | 49.3 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Synthesis

This compound can be synthesized from dimethyl sulfoxide (DMSO) through an imidation reaction. A common and effective method involves the use of sodium azide in the presence of a strong acid, such as sulfuric acid, which generates hydrazoic acid in situ. Another modern approach involves the use of ammonium carbamate and a hypervalent iodine reagent like (diacetoxyiodo)benzene, which offers a milder and safer alternative.[6][7]

Experimental Protocol: Synthesis from Dimethyl Sulfoxide via NH-Transfer

This protocol is adapted from established methods for the NH-transfer to sulfoxides.[7][8][9]

Materials:

-

Dimethyl sulfoxide (DMSO)

-

(Diacetoxyiodo)benzene (PhI(OAc)₂)

-

Ammonium carbamate (NH₂COONH₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottomed flask equipped with a magnetic stirrer, add dimethyl sulfoxide (1.0 equiv).

-

Add methanol to dissolve the DMSO.

-

To the stirred solution, add (diacetoxyiodo)benzene (3.0 equiv).

-

Gradually add ammonium carbamate (4.0 equiv) in portions to control the effervescence.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

To the resulting residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid formed.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

A general workflow for the synthesis and characterization of this compound is depicted below.

Spectroscopic Characterization

The molecular structure of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Spectroscopic Data:

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | ~3.0 - 3.5 | Singlet |

| ¹³C | ~40 - 45 | Singlet |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 93.

Infrared (IR) Spectroscopy

The IR spectrum of a related compound, N-Iodo-S-methyl-S-phenyl Sulfoximine, exhibits characteristic bands for S=O and S-N stretching vibrations.[10] For this compound, characteristic IR absorption bands are expected in the following regions:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3100 |

| C-H Stretch | 3000 - 2850 |

| S=O Stretch | 1250 - 1050 |

| S-N Stretch | 1000 - 900 |

Three-Dimensional Structure

The precise bond lengths and angles of this compound would be best determined by X-ray crystallography. While a specific crystal structure for the parent compound is not publicly available, related sulfoximine structures have been characterized, revealing a tetrahedral geometry around the sulfur atom.

Biological Significance and Applications

This compound itself is primarily used as a versatile building block in the synthesis of more complex molecules with biological activity.[2] The sulfoximine moiety is often introduced to modulate the physicochemical properties of a lead compound, such as its solubility, metabolic stability, and target binding affinity.[2]

A closely related compound, L-methionine-S,R-sulfoximine (MSO), is a well-known irreversible inhibitor of glutamine synthetase.[11][12] This inhibition is achieved through phosphorylation of MSO by the enzyme, which then acts as a transition-state analog, tightly binding to the active site.[12]

The mechanism of glutamine synthetase inhibition by MSO provides a conceptual framework for how sulfoximines can be designed to target specific enzymes.

While this compound is not a direct inhibitor of glutamine synthetase in the same manner as MSO, its structural similarity and chemical reactivity make it a key starting material for the synthesis of a wide range of biologically active sulfoximine-containing compounds.[1]

Conclusion

This compound is a foundational molecule in the expanding field of sulfoximine chemistry. Its straightforward synthesis and unique structural features provide a versatile platform for the development of novel pharmaceuticals and agrochemicals. This technical guide has summarized the key molecular properties, synthetic methodology, and spectroscopic characteristics of this compound, providing a valuable resource for researchers in the chemical and life sciences. Further elucidation of its crystal structure and exploration of its direct biological activities will undoubtedly continue to expand its utility in various scientific disciplines.

References

- 1. Sulfoximine, S,S-dimethyl- | C2H7NOS | CID 123119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. S-(-)-N,S-Dimethyl-S-phenylsulfoximine [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 1520-31-6 [chemicalbook.com]

- 6. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. orgsyn.org [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methionine sulfoximine - Wikipedia [en.wikipedia.org]

S,S-Dimethyl Sulfoximine: A Comprehensive Technical Guide on its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

S,S-Dimethyl sulfoximine is a foundational sulfur-containing organic compound that has garnered significant attention as a versatile building block in medicinal chemistry and drug discovery.[1][2] Its unique sulfoximine moiety, featuring a chiral sulfur center and a hydrogen-bond donor/acceptor system, serves as a valuable bioisostere for sulfones and sulfonamides.[1][3] This strategic replacement can enhance critical drug-like properties such as aqueous solubility, metabolic stability, and target engagement.[1][3] This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of this compound, presenting detailed experimental protocols, tabulated quantitative data, and logical workflows for its preparation.

Discovery and Significance

The exploration of sulfoximines as a novel functional group in chemistry began in the mid-20th century. The first sulfoximine to be synthesized was methionine sulfoximine in 1949 by Bentley and Whitehead.[2][4] This pioneering work laid the groundwork for the investigation of other sulfoximine-containing compounds. This compound, a simple yet highly functional member of this class, has since emerged as a key intermediate in organic synthesis.[1] Its utility is particularly pronounced in the development of pharmaceuticals and agrochemicals, where the sulfoximine group can be incorporated to fine-tune the physicochemical and pharmacokinetic profiles of bioactive molecules.[1][2]

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. The most common and direct approaches involve the imidation of dimethyl sulfoxide (DMSO), a readily available and inexpensive starting material. Below are detailed experimental protocols for two distinct and effective methods.

Experimental Protocol 1: Direct Imidation of Dimethyl Sulfoxide with Hydrazoic Acid

This classical method involves the direct imidation of dimethyl sulfoxide using hydrazoic acid, which can be generated in situ from sodium azide and a strong acid like sulfuric acid.

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Sodium azide (NaN₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a fume hood, a solution of dimethyl sulfoxide in chloroform is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath to 0 °C.

-

Concentrated sulfuric acid is slowly added to the stirred solution, maintaining the temperature below 10 °C.

-

Sodium azide is then added portion-wise to the reaction mixture over a period of 1-2 hours. Caution: Sodium azide is highly toxic, and the in situ generation of hydrazoic acid is hazardous. This step must be performed with extreme care in a well-ventilated fume hood.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by carefully pouring the mixture over crushed ice.

-

The resulting aqueous solution is neutralized with a cold sodium hydroxide solution to a pH of approximately 8-9.

-

The aqueous layer is extracted multiple times with chloroform.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by distillation or recrystallization.

Experimental Protocol 2: Modern Imidation of Dimethyl Sulfoxide using Ammonium Carbamate and (Diacetoxyiodo)benzene

A more recent and milder method for the synthesis of NH-sulfoximines involves the use of ammonium carbamate as the nitrogen source and (diacetoxyiodo)benzene as an oxidant.[5]

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Ammonium carbamate (NH₂COONH₄)

-

(Diacetoxyiodo)benzene (PhI(OAc)₂)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and safety equipment

Procedure:

-

To a stirred solution of dimethyl sulfoxide (1.0 equivalent) in methanol in a round-bottom flask, (diacetoxyiodo)benzene (3.0 equivalents) is added.[6]

-

Ammonium carbamate (4.0 equivalents) is then added portion-wise to the mixture.[6] Effervescence due to the decomposition of ammonium carbamate will be observed.

-

The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂H₇NOS | [7] |

| Molecular Weight | 93.15 g/mol | [8] |

| Melting Point | 56 °C | [8] |

| Boiling Point | 105 °C | [8] |

| Density | 1.13 g/cm³ | [8] |

| ¹H NMR (CDCl₃) | δ (ppm): 3.1 (s, 6H, 2 x CH₃), 2.5 (br s, 1H, NH) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 42.5 (2 x CH₃) | |

| IR (KBr, cm⁻¹) | ν: 3250 (N-H), 1220 (S=O), 1080 (S=N) |

Note: NMR and IR data are typical expected values and may vary slightly based on solvent and experimental conditions.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound via direct imidation.

Caption: Workflow for the synthesis of this compound via modern imidation.

References

- 1. nbinno.com [nbinno.com]

- 2. endotherm-lsm.com [endotherm-lsm.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 5. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sulfoximine, S,S-dimethyl- | C2H7NOS | CID 123119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

S,S-Dimethyl Sulfoximine: A Comprehensive Technical Guide to its Application as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Abstract

S,S-Dimethyl sulfoximine and its derivatives have emerged as powerful and versatile chiral auxiliaries in asymmetric synthesis. Their unique stereoelectronic properties, stability, and the ability to be readily introduced and removed make them invaluable tools for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth overview of the synthesis, applications, and mechanistic underpinnings of this compound as a chiral auxiliary, with a focus on practical experimental protocols and quantitative data to aid in its effective implementation in research and development.

Introduction

Chiral sulfoximines are a class of organosulfur compounds characterized by a stereogenic sulfur atom double-bonded to both an oxygen and a nitrogen atom.[1][2] Their rigid tetrahedral geometry and the ability of the sulfoximine moiety to coordinate with metal ions play a crucial role in directing the stereochemical outcome of reactions.[3] this compound, in particular, offers a simple and sterically unassuming chiral scaffold that has found application in a variety of asymmetric transformations.[4][5] This guide will explore its utility in diastereoselective reactions, including additions to carbonyls and imines, conjugate additions, and cycloadditions.

Synthesis of Chiral this compound

The practical application of any chiral auxiliary begins with its efficient and stereoselective synthesis. Chiral this compound can be prepared through several methods, with the stereospecific S-alkylation of readily accessible chiral sulfinamides being a particularly practical approach.[6][7]

Experimental Protocol: Asymmetric Synthesis via Sulfur-Selective Alkylation[6][7]

This protocol describes the stereospecific S-alkylation of a chiral sulfinamide to generate the corresponding chiral sulfoximine.

Materials:

-

Chiral N-pivaloyl-S-methylsulfinamide

-

Alkyl halide (e.g., methyl iodide)

-

Sodium hydroxide (NaOH)

-

1,2-Dimethoxyethane (DME)

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a solution of chiral N-pivaloyl-S-methylsulfinamide (1.0 mmol) in DME (5.0 mL) under an inert atmosphere, add powdered sodium hydroxide (1.2 mmol).

-

Stir the suspension at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C and add the alkyl halide (1.1 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral this compound.

Applications in Asymmetric Synthesis

The utility of this compound as a chiral auxiliary is demonstrated in a range of diastereoselective transformations. The sulfoximine moiety effectively shields one face of the reactive partner, directing the approach of the incoming nucleophile or electrophile.

Diastereoselective Additions to Carbonyls and Imines

Lithiated α-sulfoximinyl carbanions are potent nucleophiles that undergo highly diastereoselective additions to aldehydes and imines, leading to the formation of chiral β-hydroxy and β-amino sulfoximines, respectively. These products can be further elaborated, and the auxiliary can be subsequently removed.[3]

Table 1: Diastereoselective Addition of Lithiated Sulfoximines to Electrophiles [8]

| Sulfoximine Substrate | Electrophile | Product | Diastereomeric Ratio (dr) | Yield (%) |

| (S)-N,S-Dimethyl-S-phenylsulfoximine | Benzaldehyde | β-Hydroxy sulfoximine | 95:5 | 85 |

| (S)-N,S-Dimethyl-S-phenylsulfoximine | N-Benzylideneaniline | β-Amino sulfoximine | 90:10 | 78 |

| (SS)-1-(N-methylphenylsulfonimidoyl)-3,3-dimethyl-2-butanone | Diborane | β-Hydroxy sulfoximine | 9:1 | 91 |

Conjugate Addition Reactions

Chiral vinyl sulfoximines are excellent Michael acceptors, undergoing highly diastereoselective conjugate additions with a variety of nucleophiles, including organometallics, enolates, and amines.[3] This strategy provides access to a wide range of enantioenriched products.

Table 2: Diastereoselective Conjugate Addition to Vinyl Sulfoximines [3]

| Vinyl Sulfoximine | Nucleophile | Product | Diastereomeric Ratio (dr) | Yield (%) |

| (S)-S-Phenyl-S-(prop-1-en-2-yl)sulfoximine | Lithium dimethylcuprate | 1,4-Adduct | >98:2 | 92 |

| (S)-S-Phenyl-S-(prop-1-en-2-yl)sulfoximine | Lithium (thiophen-2-yl)cyanocuprate | 1,4-Adduct | 95:5 | 88 |

| (S)-S-Phenyl-S-(prop-1-en-2-yl)sulfoximine | Piperidine | 1,4-Adduct | 85:15 | 75 |

Diels-Alder Reactions

S-Vinyl-S-arylsulfoximines can act as chiral dienophiles in Diels-Alder reactions, affording cycloadducts with good to excellent diastereoselectivity.[3] The stereochemical outcome is dictated by the facial bias induced by the chiral sulfoximine group.

Mechanism of Stereocontrol

The high levels of stereocontrol exerted by the this compound auxiliary are generally attributed to a combination of steric and electronic factors. In the case of nucleophilic additions of α-lithiated sulfoximines, a chelated six-membered transition state is often proposed, where the lithium cation coordinates to both the sulfoximine oxygen and the carbonyl oxygen of the electrophile. This rigidifies the transition state and directs the nucleophilic attack from the less hindered face.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection [organic-chemistry.org]

- 3. tandfonline.com [tandfonline.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 1520-31-6 [chemicalbook.com]

- 6. Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation [organic-chemistry.org]

- 7. Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation. | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Profile of S,S-Dimethyl Sulfoximine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S,S-Dimethyl sulfoximine is a versatile and valuable building block in modern medicinal chemistry and drug discovery. Its unique stereochemical and electronic properties, arising from the chiral sulfur center and the sulfoximine moiety, make it an attractive functional group for the design of novel therapeutic agents. The sulfoximine group can act as a bioisostere for sulfone and sulfonamide functionalities, often leading to improved physicochemical properties such as metabolic stability and bioavailability.[1] This technical guide provides a comprehensive overview of the spectroscopic data, a detailed synthetic protocol, and an illustrative mechanistic pathway for this compound, serving as an essential resource for researchers in the field.

Spectroscopic Data

A thorough understanding of the spectroscopic signature of this compound is crucial for its identification, characterization, and quality control. The following tables summarize the key spectroscopic data obtained from Infrared (IR) and Raman spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides fingerprint information about the functional groups present in a molecule.

Table 1: Vibrational Spectroscopy Data for this compound

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Intensity |

| FT-IR (KBr Pellet) | ~3300-3100 | N-H stretch | Medium |

| ~2950-2850 | C-H stretch (methyl) | Medium | |

| ~1250 | S=O stretch | Strong | |

| ~1050 | S=N stretch | Strong | |

| Raman | ~2950-2850 | C-H stretch (methyl) | Strong |

| ~700-600 | C-S stretch | Strong |

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: NMR Data for N-Iodo-S,S-dimethyl Sulfoximine

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| ¹H NMR | 3.30 | Singlet | CDCl₃ |

| ¹³C NMR | 42.9 | - | CDCl₃ |

Reference: Data for N-Iodo-S,S-dimethyl Sulfoximine.[2]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. The molecular weight of this compound is 93.15 g/mol .[3]

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 93 | [M]⁺ (Molecular ion) |

| 78 | [M - CH₃]⁺ |

| 46 | [CH₃S=O]⁺ |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the oxidation and imidation of dimethyl sulfide. The following protocol is a generalized procedure based on established synthetic strategies for sulfoximines.[4][5]

Experimental Workflow: Synthesis of this compound

References

"S,S-Dimethyl sulfoximine" safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of S,S-Dimethyl Sulfoximine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for this compound (CAS No. 1520-31-6). The information is intended for professionals in research and development who may handle this compound. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risk.

Hazard Identification and Classification

This compound is classified as harmful under the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[1][2] It poses a risk through oral ingestion, dermal contact, and inhalation.[3][4] The signal word for this substance is "Warning".[1][2][4]

Table 1: GHS Hazard and Precautionary Information

| Category | Code | Statement | Citations |

| Hazard Class | Acute Tox. 4 | Acute Toxicity (Oral), Category 4 | [1][2][4] |

| Acute Tox. 4 | Acute Toxicity (Dermal), Category 4 | [1][2][4] | |

| Acute Tox. 4 | Acute Toxicity (Inhalation), Category 4 | [1][2][4] | |

| Hazard Statements | H302 | Harmful if swallowed | [1][2][3][4] |

| H312 | Harmful in contact with skin | [1][2][3][4] | |

| H332 | Harmful if inhaled | [1][3][4] | |

| Precautionary Statements (Prevention) | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [2][4] |

| P264 | Wash hands and any exposed skin thoroughly after handling. | [3][4] | |

| P270 | Do not eat, drink or smoke when using this product. | [3][4] | |

| P271 | Use only outdoors or in a well-ventilated area. | [2][4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][4] | |

| Precautionary Statements (Response) | P301+P317 | IF SWALLOWED: Get medical help. | [4] |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [2][4] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2][4] | |

| P317 | Get medical help. | [4] | |

| P321 | Specific treatment (see supplemental first aid instruction on this label). | [2][4] | |

| P330 | Rinse mouth. | [2][4] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | [2][4] | |

| Precautionary Statements (Disposal) | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable regulations. | [4] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| CAS Number | 1520-31-6 | [1][3][5] |

| Molecular Formula | C2H7NOS | [1][3][5] |

| Molecular Weight | 93.15 g/mol | [1][3][5] |

| Appearance | White to almost white powder or crystal | [2] |

| IUPAC Name | imino-dimethyl-oxo-λ⁶-sulfane | [5] |

| Synonyms | Dimethylsulfoximine, iminodimethyl-lambda6-sulfanone | [3][5] |

| Melting Point | 56 °C | [6] |

| Boiling Point | 105.4 °C at 760 mmHg | [6][7] |

| Density | 1.13 g/cm³ | [6] |

| Solubility | No data available | |

| Vapor Pressure | No data available |

Toxicological Assessment

While this compound is classified as an acute toxin (Category 4), specific quantitative toxicity data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values, are not available in publicly accessible safety data sheets or chemical databases.[8][9] The classification is likely derived from studies following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

General Experimental Protocols for Acute Toxicity (Based on OECD Guidelines)

The "Acute Toxicity - Category 4" classification for a substance like this compound is typically determined through rigorous, internationally recognized testing methods designed to assess the potential hazards from short-term exposure. The following outlines the general methodologies likely employed.

-

Acute Oral Toxicity (OECD Guideline 425 - Up-and-Down Procedure): This method is designed to estimate the LD50 while minimizing the number of animals used.[2][8] The protocol involves dosing animals sequentially, one at a time.[8] The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.[8] Observations are made for at least 14 days and include changes in skin, fur, eyes, and behavior, with close attention to signs like tremors, convulsions, and lethargy.[4][8] The results allow for classification according to GHS criteria.[2][3]

-

Acute Dermal Toxicity (OECD Guideline 402): This test evaluates the adverse effects from a single, 24-hour dermal application of the substance.[1] A small number of animals, typically of a single sex, are used per step.[1] The substance is applied to a shaved area of the skin, and the site is covered with a porous gauze dressing.[1] Similar to oral toxicity tests, animals are observed for 14 days for signs of toxicity and mortality.[4] The data is used to classify the substance for dermal hazards.[1]

-

Acute Inhalation Toxicity (OECD Guideline 403): This guideline describes the procedure for determining the hazard of inhaled substances. The methodology involves exposing animals to the substance (as a gas, vapor, or aerosol) for a defined period, followed by an observation period of at least 14 days. The concentration that causes mortality in 50% of the test animals (LC50) is determined.

Safe Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and ensure a safe laboratory environment.

Caption: Standard Handling and Storage Workflow for this compound.

Precautions for Safe Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][8]

-

Prevent the formation of dust and aerosols during handling.[4][8]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][4]

-

Use non-sparking tools and take measures to prevent electrostatic discharge.[4]

Conditions for Safe Storage:

-

Keep containers tightly closed and stored in a dry, cool, and well-ventilated place.[8]

-

Store away from incompatible materials, particularly strong oxidizing agents.[8]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

-

Skin Protection:

-

Respiratory Protection: If engineering controls (like a fume hood) are insufficient or if exposure limits are exceeded, use a full-face respirator with appropriate cartridges.[4][9]

Emergency and First Aid Procedures

Immediate and appropriate action is vital in case of accidental exposure. Call a poison control center or doctor for medical advice.[3][4]

Caption: Emergency Response Protocol for Exposure to this compound.

-

If Inhaled: Move the person to fresh air.[4] If breathing is difficult, provide oxygen.[3][4] If the person is not breathing, give artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[3][4]

-

Following Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area with soap and plenty of water.[3][4] Consult a doctor.[3]

-

Following Eye Contact: Rinse the eyes cautiously with pure water for at least 15 minutes.[3][4] Consult a doctor.[3]

-

Following Ingestion: Rinse the mouth with water.[4] Do not induce vomiting.[3][4] Never give anything by mouth to an unconscious person.[4] Call a doctor or Poison Control Center immediately.[3][4]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and prevent environmental contamination.

Caption: Accidental Spill Response Workflow.

-

Personal Precautions: Evacuate personnel to a safe area.[3][4] Ensure adequate ventilation.[4] Avoid breathing vapors, mist, or gas, and avoid contact with the substance.[3][4] Remove all sources of ignition.[4]

-

Environmental Precautions: Prevent the substance from entering drains, as discharge into the environment should be avoided.[3][4]

-

Methods for Cleaning Up: Carefully collect the spilled material (e.g., sweep up and shovel) and place it into a suitable, closed container for disposal.[4][8] Use spark-proof tools and explosion-proof equipment if necessary.[4]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[3][4]

-

Specific Hazards: The specific hazards arising from the chemical during a fire are not detailed, but combustion may produce hazardous decomposition products like carbon oxides and sulphur oxides.[8]

-

Advice for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4][8]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, regional, national, and international regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[8] Contaminated packaging should be disposed of in the same manner as the unused product.

References

- 1. umwelt-online.de [umwelt-online.de]

- 2. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Sulfoximine, S,S-dimethyl- | C2H7NOS | CID 123119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1520-31-6 Name: (dimethanesulfinylidene)amine [xixisys.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to S,S-Dimethyl Sulfoximine

IUPAC Name: imino-dimethyl-oxo-λ⁶-sulfane

CAS Number: 1520-31-6

Chemical Formula: C₂H₇NOS

Molecular Weight: 93.15 g/mol [1]

This technical guide provides a comprehensive overview of S,S-Dimethyl sulfoximine, a versatile chemical compound with significant applications in pharmaceutical and agrochemical research. The document details its chemical properties, synthesis protocols, and key reactions, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a sulfur-containing organic compound that has garnered considerable attention in the chemical industry.[2] Its molecular structure, which includes a sulfur atom bonded to two methyl groups, an oxygen atom, and an imino group, gives it unique chemical properties.[2] This structure facilitates a variety of chemical transformations, establishing it as a crucial component in contemporary organic chemistry.[2]

Table 1: Quantitative Data for this compound

| Property | Value | Reference |

| Molecular Weight | 93.15 g/mol | [1] |

| Exact Mass | 93.02483502 Da | [1] |

| Melting Point | 56 °C | [3][4] |

| Boiling Point | 105 °C | [3][4] |

| Density | 1.13 g/cm³ | [3][4] |

| Flash Point | 18 °C | [3][4] |

| Refractive Index | 1.454 | [3] |

| Topological Polar Surface Area | 49.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Synthesis and Experimental Protocols

The synthesis of sulfoximines, including this compound, can be approached through various routes. Key methods involve the imination of sulfoxides or the oxidation of sulfilimines. Below are detailed protocols for two common synthetic strategies.

This method provides an efficient route to free NH-sulfoximines under mild conditions with good functional group tolerance.[2][5]

Experimental Protocol:

-

Reaction Setup: To a solution of the starting sulfoxide (0.3 mmol) in 3 mL of trifluoroethanol (TFE), add O-(2,4-dinitrophenyl)hydroxylamine (DPH) (1.5 equivalents).

-

Catalyst Addition: Add the Rhodium(II) catalyst, such as Rh₂(esp)₂ (2.5 mol%), to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature under a nitrogen atmosphere for approximately 22 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography to yield the desired NH-sulfoximine.

This multi-step synthesis avoids the use of heavy metals and potentially explosive reagents.[6][7][8]

Step 1: Synthesis of N-Cyano Sulfilimines

-

Reaction Setup: In a suitable solvent such as methanol, dissolve the starting sulfide (1 equivalent).

-

Reagent Addition: Add a base (e.g., t-BuOK, 1.2 equivalents), cyanogen amine (1.3 equivalents), and a halogenating agent like N-bromosuccinimide (NBS) (1.5 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature.

-

Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is worked up with water and extracted with an organic solvent. The crude product is then purified by flash column chromatography.

Step 2: Oxidation to N-Cyano Sulfoximines

-

Reaction Setup: Dissolve the N-cyano sulfilimine (1.0 mmol) in ethanol (10 mL) and cool to 0 °C.

-

Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 mmol) and meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 mmol).

-

Reaction Conditions: Allow the mixture to warm to room temperature and stir until the starting material is consumed.

-

Work-up and Purification: Remove the solvent under reduced pressure, add water, and extract with dichloromethane. The crude product is purified by flash column chromatography.[6]

Step 3: Deprotection to NH-Sulfoximines

-

Reaction Setup: Dissolve the N-cyano sulfoximine (1.0 mmol) in dichloromethane (18 mL) and cool to 0 °C.

-

Reagent Addition: Add trifluoroacetic anhydride (TFAA, 3.0 mmol).

-

Reaction Conditions: Allow the mixture to warm to room temperature.

-

Methanolysis: After the reaction is complete, concentrate the mixture, dilute with methanol (7 mL), and treat with potassium carbonate (K₂CO₃, 5.0 mmol).

-

Work-up and Purification: Stir at room temperature, then remove the solvent and purify the residue by flash column chromatography to yield the free NH-sulfoximine.[6]

Synthetic Workflow and Applications

This compound is a valuable building block in medicinal chemistry and agrochemical development. The sulfoximine moiety can act as a bioisostere for sulfones and sulfonamides, which can improve the bioavailability, metabolic stability, and target engagement of drug candidates.

The following diagram illustrates a common synthetic pathway from a sulfide to an NH-sulfoximine, as detailed in the experimental protocols.

This diagram shows a more direct, one-step catalytic approach to synthesizing NH-sulfoximines.

References

- 1. Sulfoximine, S,S-dimethyl- | C2H7NOS | CID 123119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. echemi.com [echemi.com]

- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Iodinane- and Metal-Free Synthesis of N-Cyano Sulfilimines: Novel and Easy Access of NH-Sulfoximines [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Sulfoximine Chemistry for Drug Discovery Professionals

An Introduction for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfoximines, a unique class of organosulfur compounds, have emerged from relative obscurity to become a functional group of significant interest in modern medicinal chemistry. Possessing a distinct three-dimensional structure, favorable physicochemical properties, and the ability to serve as a versatile bioisostere, the sulfoximine moiety offers a compelling tool for overcoming common challenges in drug design. This technical guide provides an in-depth exploration of sulfoximine chemistry, including their synthesis, key properties, and applications in drug discovery. Detailed experimental protocols for their preparation and illustrative diagrams of their role in modulating signaling pathways are presented to equip researchers with the foundational knowledge to leverage this promising functional group in their own research endeavors.

Core Concepts in Sulfoximine Chemistry

Sulfoximines are characterized by a tetracoordinate, hexavalent sulfur atom double-bonded to both an oxygen and a nitrogen atom, and single-bonded to two carbon substituents. This arrangement results in a stereogenic sulfur center, offering opportunities for introducing chirality and exploring three-dimensional chemical space.[1] The nitrogen atom can be unsubstituted (NH-sulfoximines), or substituted with a variety of functional groups, providing an additional vector for chemical modification.[2]

One of the most attractive features of sulfoximines in drug design is their ability to act as a bioisostere for more common functional groups like sulfones and sulfonamides.[3][4] This substitution can lead to significant improvements in a compound's physicochemical and pharmacokinetic properties.

Key Properties of Sulfoximines:

-

Polarity and Solubility: The sulfoximine group is generally more polar than the corresponding sulfone, which can lead to improved aqueous solubility.[2][3]

-

Hydrogen Bonding: NH-sulfoximines possess both a hydrogen bond donor (N-H) and two hydrogen bond acceptors (S=O and S=N), enabling them to form intricate interactions with biological targets.[5]

-

Metabolic Stability: The sulfoximine moiety is generally stable to metabolic degradation, which can lead to improved pharmacokinetic profiles.[2]

-

Chirality: The inherent chirality of the sulfur center in non-symmetrically substituted sulfoximines allows for the synthesis of enantiopure compounds, which can be crucial for optimizing potency and reducing off-target effects.

Synthesis of Sulfoximines

The growing interest in sulfoximines has spurred the development of numerous synthetic methodologies. The most common approaches involve the oxidation of sulfides or sulfoxides, followed by imination.

From Sulfides and Sulfoxides

A straightforward and widely used method for the synthesis of sulfoximines begins with the corresponding sulfide. The sulfide is first oxidized to a sulfoxide, which is then iminated to afford the desired sulfoximine.

Experimental Protocol: General Procedure for the Oxidation of a Sulfide to a Sulfoxide

This protocol is adapted from a procedure utilizing hydrogen peroxide as a green oxidizing agent.[6][7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the sulfide (1.0 eq.) in a suitable solvent such as acetic acid or ethanol.

-

Addition of Oxidant: Cool the solution in an ice bath and slowly add a stoichiometric amount of 30% hydrogen peroxide (1.0-1.2 eq.).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench any excess peroxide by the addition of a saturated aqueous solution of sodium thiosulfate. Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfoxide can be purified by column chromatography or recrystallization.

Experimental Protocol: General Procedure for Rhodium-Catalyzed Imination of a Sulfoxide

This protocol is based on the rhodium-catalyzed imination of sulfoxides to form N-unsubstituted (NH) sulfoximines.[2][8]

-

Reaction Setup: To a solution of the sulfoxide (1.0 eq.) in a suitable solvent like dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add magnesium oxide (MgO, 2.0 eq.) and a rhodium catalyst such as Rh₂(OAc)₄ (2 mol%).

-

Addition of Imidating Agent: Add the iminating agent, for example, O-(2,4-dinitrophenyl)hydroxylamine (1.2 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

-

Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate. The crude product can then be purified by flash column chromatography on silica gel.

Asymmetric Synthesis of Chiral Sulfoximines

The synthesis of enantiopure sulfoximines is of great importance for their application in drug discovery. Several methods have been developed for the asymmetric synthesis of these compounds, often starting from chiral sulfinamides.[9][10][11][12]

Experimental Protocol: Asymmetric Synthesis of a Chiral Sulfoximine via S-Alkylation of a Chiral Sulfinamide

This procedure is adapted from a method for the stereospecific S-alkylation of a chiral sulfinamide.[10]

-

Deprotonation: To a solution of the chiral N-protected sulfinamide (1.0 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a strong base like n-butyllithium (1.1 eq.) dropwise.

-

Alkylation: After stirring for a short period, add the desired alkyl halide (1.2 eq.) and allow the reaction to slowly warm to room temperature.

-

Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Deprotection and Purification: The N-protecting group can be removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the chiral NH-sulfoximine. The final product is then purified by chromatography.

Quantitative Comparison: Sulfoximines as Bioisosteres

The replacement of a sulfone or sulfonamide with a sulfoximine can have a profound impact on the biological activity and pharmacokinetic properties of a drug candidate. The following tables summarize quantitative data from the literature, comparing sulfoximine-containing compounds with their direct analogues.

Table 1: Comparison of In Vitro Potency

| Parent Compound | Parent IC₅₀ (nM) | Target | Sulfoximine Analogue | Analogue IC₅₀ (nM) | Fold Difference | Reference |

| Imatinib | 25 | ABL | Analogue 8 | 110 | 4.4x less potent | [13] |

| AT7519 | 6 | CDK9 | Analogue 15 | 124 | 20.7x less potent | [13] |

| Palbociclib | 11 | CDK4 | Analogue 23 | 28 | 2.5x less potent | [13] |

| Ribociclib | 10 | CDK4 | Analogue 26 | 54 | 5.4x less potent | [13] |

| Vardenafil | 0.7 | PDE5 | Analogue 29 | 25 | 35.7x less potent | [13] |

| BAY-958 | - | CDK9 | BAY 1143572 | 13 | - | [14] |

| AZ20 | - | ATR | Ceralasertib | - | Comparable | [15] |

Table 2: Comparison of Physicochemical and In Vitro ADME Properties

| Compound Pair | Property | Parent Value | Sulfoximine Analogue Value | Reference |

| Imatinib vs. Analogue 8 | Aq. Solubility (mg/L) | 112 | 54 | [13] |

| logD (pH 7.5) | 1.9 | 2.0 | [13] | |

| Rat Hepatocyte CLb (L/h/kg) | 2.3 | 1.9 | [13] | |

| AT7519 vs. Analogue 15 | Aq. Solubility (mg/L) | 1524 | 52 | [13] |

| logD (pH 7.5) | 1.3 | 1.6 | [13] | |

| Rat Hepatocyte CLb (L/h/kg) | 1.7 | 0.06 | [13] | |

| Palbociclib vs. Analogue 23 | Caco-2 Pₐₚₚ (nm/s) | 70 | 25 | [13] |

| Caco-2 Efflux Ratio | 2.6 | 9.1 | [13] | |

| Ribociclib vs. Analogue 26 | Rat Hepatocyte CLb (L/h/kg) | 2.3 | 1.1 | [13] |

| Vardenafil vs. Analogue 29 | Aq. Solubility (mg/L) | 220 | 52 | [13] |

| logD (pH 7.5) | 2.6 | 2.0 | [13] |

Sulfoximines in Drug Discovery: Case Studies

The utility of the sulfoximine moiety is best illustrated through its incorporation into clinical candidates.

Ceralasertib (AZD6738): An ATR Kinase Inhibitor

Ceralasertib is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).[16] The replacement of a sulfone in an earlier lead compound with a sulfoximine was a critical step in the discovery of Ceralasertib, leading to improved solubility and overall developability.[15]

ATR Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of ATR in the DDR pathway, which is inhibited by Ceralasertib.

Caption: ATR signaling pathway in response to DNA damage, inhibited by Ceralasertib.

Roniciclib (BAY 1000394): A Pan-CDK Inhibitor

Roniciclib is a pan-cyclin-dependent kinase (CDK) inhibitor that has been evaluated in clinical trials for the treatment of various cancers.[17][18] It potently inhibits several CDKs, which are key regulators of cell cycle progression.

CDK-Cyclin Regulation of the Cell Cycle

The diagram below depicts the regulation of the cell cycle by different CDK-cyclin complexes, the targets of Roniciclib.

Caption: Regulation of the cell cycle by CDK-cyclin complexes, targeted by Roniciclib.

Experimental and Logical Workflows

Experimental Workflow for Sulfoximine Library Synthesis

The following diagram illustrates a typical workflow for the synthesis of a library of sulfoximine analogues for structure-activity relationship (SAR) studies.

Caption: Experimental workflow for the synthesis and screening of a sulfoximine library.

Logical Relationships in Sulfoximine SAR

This diagram illustrates a simplified logical flow for interpreting the structure-activity relationships of sulfoximine-based inhibitors.

Caption: Logical flow for structure-activity relationship (SAR) studies of sulfoximines.

Conclusion

Sulfoximine chemistry has matured into a valuable and practical discipline within drug discovery. The unique properties of the sulfoximine moiety, combined with the development of robust synthetic methods, have positioned it as a powerful tool for medicinal chemists. By serving as a versatile bioisostere, enabling the exploration of 3D chemical space, and offering opportunities to fine-tune physicochemical and pharmacokinetic properties, sulfoximines are poised to play an increasingly important role in the development of the next generation of therapeutics. This guide provides a solid foundation for researchers to understand and apply sulfoximine chemistry in their quest for novel and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cdk | PPTX [slideshare.net]

- 5. Synthesis and Transformations of NH‐Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides [organic-chemistry.org]

- 10. Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Computational Estimation of Residence Time on Roniciclib and Its Derivatives against CDK2: Extending the Use of Classical and Enhanced Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: S,S-Dimethyl Sulfoximine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

S,S-Dimethyl sulfoximine and its derivatives have emerged as powerful and versatile reagents in the field of asymmetric synthesis. Their unique stereoelectronic properties, stability, and the ability to act as both chiral auxiliaries and ligands have led to their application in a wide array of stereoselective transformations. This document provides an overview of key applications, detailed experimental protocols, and quantitative data to facilitate the integration of these valuable building blocks into synthetic workflows. Chiral sulfoximines are increasingly recognized for their potential as bioisosteres in medicinal chemistry, making their stereocontrolled synthesis and application of significant interest.[1][2]

Key Applications

Chiral sulfoximines, including derivatives of this compound, are utilized in several key areas of asymmetric synthesis:

-

Chiral Auxiliaries: The sulfoximine moiety can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved, yielding an enantiomerically enriched product.

-

Chiral Ligands: Sulfoximine derivatives have been successfully employed as ligands in transition metal-catalyzed reactions, inducing high levels of enantioselectivity.

-

Chiral Reagents: Ylides derived from chiral sulfoximines are effective reagents for the asymmetric epoxidation and aziridination of carbonyls and imines, respectively.

Asymmetric Synthesis of Chiral Sulfoximines via S-Alkylation of Sulfinamides

A practical and highly stereospecific method for the synthesis of chiral sulfoximines involves the S-alkylation of readily accessible chiral sulfinamides.[1][2][3] This approach avoids the use of traditional nitrene transfer reactions and offers a scalable route to a diverse range of chiral sulfoximines.[3] The stereospecificity of the S-alkylation allows for the synthesis of chiral sulfoximines with predictable configurations.[1]

Quantitative Data for S-Alkylation of a Chiral Sulfinamide

| Entry | Alkyl Halide | Product | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Iodomethane | S-methyl-S-phenyl-N-(pivaloyl)sulfoximine | 95 | >99:1 |

| 2 | Iodoethane | S-ethyl-S-phenyl-N-(pivaloyl)sulfoximine | 92 | >99:1 |

| 3 | 1-Iodopropane | S-propyl-S-phenyl-N-(pivaloyl)sulfoximine | 88 | >99:1 |

| 4 | Benzyl bromide | S-benzyl-S-phenyl-N-(pivaloyl)sulfoximine | 98 | >99:1 |